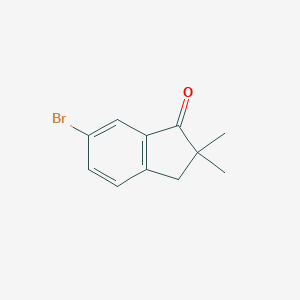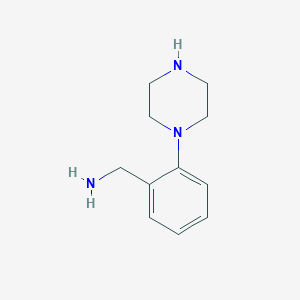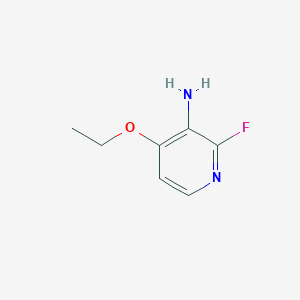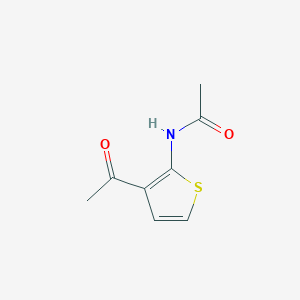
N-(3-acetylthiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetyl-2-thienyl)acetamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of both acetyl and acetamide functional groups in its structure makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-acetyl-2-thienyl)acetamide can be synthesized through the acylation of 3-acetylthiophen-2-amine with acetyl halogenides. One common method involves the reaction of 3-acetylthiophen-2-amine with bromoacetyl bromide in dry 1,4-dioxane at room temperature. The reaction mixture is then poured into ice-cold water, and the resulting precipitate is filtered and dried to obtain the pure compound .
Industrial Production Methods: Industrial production of N-(3-acetyl-2-thienyl)acetamide typically involves similar acylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and purification techniques are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(3-acetyl-2-thienyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(3-acetyl-2-thienyl)acetamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored as a building block for drug development, particularly in the design of novel pharmaceuticals.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(3-acetyl-2-thienyl)acetamide involves its interaction with specific molecular targets. The acetyl and acetamide groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- N-(3-acetyl-2-thienyl)-2-bromoacetamide
- N-(3-acetyl-2-thienyl)-2-phthalimidoacetamide
Comparison: N-(3-acetyl-2-thienyl)acetamide is unique due to its specific functional groups, which provide distinct reactivity and biological activity. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for various applications. The presence of the acetamide group distinguishes it from other thiophene derivatives, enhancing its potential as a versatile intermediate .
Properties
CAS No. |
175966-93-5 |
|---|---|
Molecular Formula |
C8H9NO2S |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
N-(3-acetylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C8H9NO2S/c1-5(10)7-3-4-12-8(7)9-6(2)11/h3-4H,1-2H3,(H,9,11) |
InChI Key |
CPFQMVYLPJPHSO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(SC=C1)NC(=O)C |
Canonical SMILES |
CC(=O)C1=C(SC=C1)NC(=O)C |
Synonyms |
Acetamide, N-(3-acetyl-2-thienyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


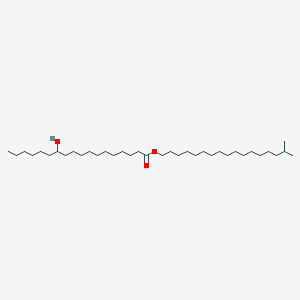
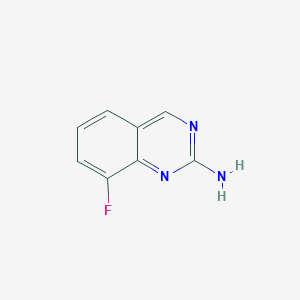
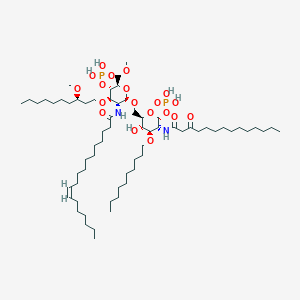
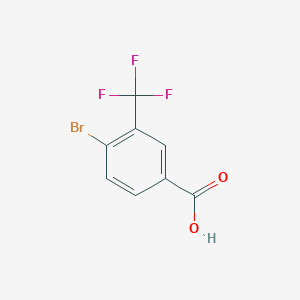

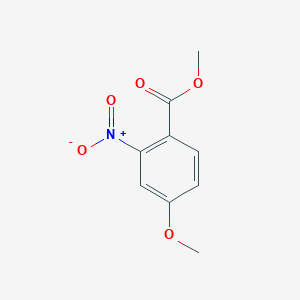
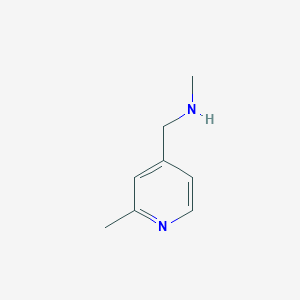
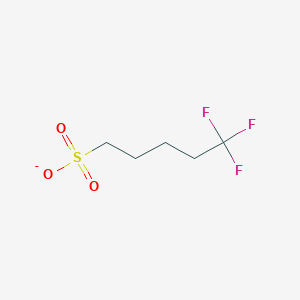
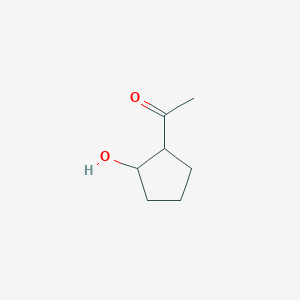
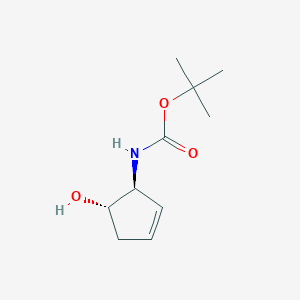
![3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B66604.png)
